N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 532973-41-4
VCID: VC6793639
InChI: InChI=1S/C24H20ClN3O3S/c25-19-9-5-17(6-10-19)16-32-23-15-27(22-4-2-1-3-21(22)23)14-13-26-24(29)18-7-11-20(12-8-18)28(30)31/h1-12,15H,13-14,16H2,(H,26,29)
SMILES: C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl
Molecular Formula: C24H20ClN3O3S
Molecular Weight: 465.95

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

CAS No.: 532973-41-4

Cat. No.: VC6793639

Molecular Formula: C24H20ClN3O3S

Molecular Weight: 465.95

* For research use only. Not for human or veterinary use.

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide - 532973-41-4

Specification

CAS No. 532973-41-4
Molecular Formula C24H20ClN3O3S
Molecular Weight 465.95
IUPAC Name N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide
Standard InChI InChI=1S/C24H20ClN3O3S/c25-19-9-5-17(6-10-19)16-32-23-15-27(22-4-2-1-3-21(22)23)14-13-26-24(29)18-7-11-20(12-8-18)28(30)31/h1-12,15H,13-14,16H2,(H,26,29)
Standard InChI Key PYBFLZDKXYXNML-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl

Introduction

Potential Synthesis Route

  • Preparation of Indole Derivative: This might involve the synthesis of 3-((4-chlorobenzyl)thio)-1H-indole, potentially through a nucleophilic substitution reaction involving a chlorobenzyl halide and an indole derivative.

  • Coupling with Nitrobenzamide: The indole derivative could then be coupled with 4-nitrobenzoyl chloride in the presence of a base to form the final product.

Biological Activities and Potential Applications

While specific biological data for N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is lacking, compounds with similar structures have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Indole derivatives have been explored for their antimicrobial properties, and modifications such as the addition of a nitro group could enhance these activities .

  • Anticancer Activity: Nitrobenzamides might exhibit anticancer properties due to their potential to interfere with cellular processes, although specific studies on this compound are not available.

Data and Research Findings

Given the lack of direct research findings on N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide, we can look at related compounds for insights:

Compound TypeBiological ActivityReference
Indole DerivativesAntimicrobial, Anticancer
Benzamide DerivativesAntipsychotic, Anti-inflammatory
NitrobenzamidesPotential Anticancer

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